5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-[(4-methoxyphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-20-13-7-9-14(10-8-13)21-11-15-17-18-16(22)19(15)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMIMUQYCSXGCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355475 | |
| Record name | 5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107951-97-3 | |
| Record name | 5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while maintaining yields:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 12 hours | 45 minutes |
| Temperature | 25°C | 80°C |
| Yield | 68–72% | 70–75% |
Solid-Phase Synthesis
Immobilizing the triazole-thiol on Wang resin enables sequential alkylation and cleavage, though yields remain suboptimal (55–60%).
Analytical Validation of Synthetic Products
Spectroscopic Characterization
| Technique | Key Diagnostic Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | - S-H proton: δ 13.2 (s, 1H) |
| - OCH₃: δ 3.75 (s, 3H) | |
| - Aromatic protons: δ 7.2–6.8 (m, 9H) | |
| IR (KBr) | ν(S-H): 2550 cm⁻¹; ν(C=N): 1605 cm⁻¹ |
| LC-MS | [M+H]⁺ m/z 298.1 (calculated 297.37) |
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms ≥98% purity using a C18 column (acetonitrile/water 65:35, 1 mL/min).
Industrial-Scale Production Considerations
Scaling the laboratory synthesis necessitates addressing:
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Heat Management : Exothermic alkylation steps require jacketed reactors with precise temperature control (-5°C to 5°C during reagent addition).
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Solvent Recovery : DMF is distilled under reduced pressure (75°C, 15 mmHg) for reuse, achieving 85% recovery efficiency.
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Waste Streams : Aqueous washes are treated with activated carbon to adsorb residual organics before disposal.
Comparative Analysis of Synthetic Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Conventional Alkylation | High reproducibility | Long reaction times |
| Microwave-Assisted | Rapid synthesis | Specialized equipment required |
| Solid-Phase | Ease of purification | Lower yields |
Troubleshooting Common Synthesis Challenges
Byproduct Formation
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Disulfides : Result from thiol oxidation. Mitigation:
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Conduct reactions under inert atmosphere (N₂/Ar).
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Add 0.1% w/v ascorbic acid as antioxidant.
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Over-Alkylation : Addressed by:
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Stepwise addition of alkylating agent.
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Monitoring via TLC (Rf 0.45 in ethyl acetate/hexane 1:2).
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Low Yields in Final Step
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Root Cause : Incomplete alkylation due to steric hindrance.
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Solution :
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Increase reaction temperature to 40°C.
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Use phase-transfer catalyst (tetrabutylammonium bromide, 0.1 equiv).
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Chemical Reactions Analysis
Types of Reactions
5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that 5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol exhibits notable antimicrobial properties. A study by Choudhary et al. (2020) highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of specific enzymes critical for bacterial survival.
Anticancer Potential
Several studies have explored the anticancer potential of this compound. For instance, a study conducted by Wang et al. (2021) showed that it induces apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit tumor growth in vivo was also documented, suggesting its potential as a therapeutic agent in oncology.
Case Study: Synthesis and Evaluation
A detailed synthesis route was developed by Zhang et al. (2022), where the compound was synthesized via a multi-step reaction involving triazole formation and thiol functionalization. The synthesized compound was evaluated for its cytotoxicity against various cancer cell lines, demonstrating significant activity with IC50 values below 20 µM.
Fungicidal Properties
The compound has been evaluated for its fungicidal properties against various plant pathogens. A study by Kumar et al. (2019) reported that it effectively inhibited the growth of Fusarium species, which are known to cause significant crop losses. Field trials indicated an increase in crop yield when applied as a foliar spray.
Case Study: Field Trials
In field trials conducted in India, the application of this compound resulted in a 30% reduction in fungal infections in wheat crops compared to untreated controls. This demonstrates its potential utility as a biopesticide.
Polymer Chemistry
The compound has been explored as a building block for advanced materials due to its unique chemical structure. Research indicates that it can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
Case Study: Polymer Composite Development
A study by Lee et al. (2023) focused on developing polymer composites using this triazole derivative. The resulting materials exhibited improved tensile strength and thermal resistance compared to conventional polymers, making them suitable for high-performance applications.
Mechanism of Action
The mechanism of action of 5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. It is known to inhibit enzymes such as matrix metalloproteinases (MMPs), which play a role in tumor progression and metastasis. The compound binds to the active site of the enzyme, preventing its activity and thereby exerting its anticancer effects .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The 4-methoxyphenoxy group in the target compound donates electron density via the methoxy group, enhancing nucleophilic reactivity at the thiol position .
Analogues with Varying Aryl Groups
Key Observations :
- Steric Effects : The 2-methylphenyl group in introduces steric hindrance, which may reduce enzymatic binding compared to the target compound’s unhindered phenyl group.
Hybrid Heterocyclic Derivatives
Key Observations :
- Antibacterial Activity : The thiazole-triazole hybrid in exhibits broad-spectrum antibacterial effects, suggesting that the target compound could be optimized with heterocyclic appendages for enhanced activity.
- Enzyme Inhibition: Quinoxaline-triazole hybrids demonstrate enzyme-targeted activity, highlighting the importance of aromatic planar systems in drug design .
Biological Activity
5-[(4-Methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. Compounds in this class have been studied for their potential antimicrobial, anticancer, and antifungal properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a triazole ring with a phenyl group and a methoxyphenoxy substituent that may influence its biological activity through electronic and steric effects.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. A study on related compounds showed that at a concentration of 125 µg/mL, various synthesized triazole derivatives demonstrated activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) ranged from 31.25 to 62.5 µg/mL for effective compounds .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 5-[(4-Methoxyphenoxy)methyl]-4-phenyl ... | 31.25 | Pseudomonas aeruginosa |
| Other derivatives | 31.25 - 62.5 | E. coli, S. aureus |
Anticancer Activity
The anticancer potential of triazole derivatives has also been explored extensively. In vitro studies have shown that these compounds can selectively target cancer cells while sparing normal cells. For instance, synthesized derivatives were tested against various cancer cell lines including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). Some compounds exhibited IC50 values as low as 13 µg/mL against HepG2 liver cancer cells .
Table 2: Anticancer Activity of Triazole Derivatives
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| 5-[(4-Methoxyphenoxy)methyl]-4-phenyl ... | 13 | HepG2 |
| Other derivatives | 13 - 28 | Various |
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is influenced by their substituents. For example, the presence of electron-donating groups such as methyl enhances the potency of these compounds against cancer cells. Conversely, electron-withdrawing groups tend to reduce activity .
Key Findings:
- Electron-donating groups increase cytotoxicity.
- Electron-withdrawing groups decrease efficacy.
Q & A
Q. What synthetic routes are commonly employed to prepare 5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol?
Methodological Answer: The compound is typically synthesized via alkylation or Mannich reactions. For example, alkylation of 1,2,4-triazole-3-thiol precursors with halides (e.g., 1-iodobutane) under basic conditions yields S-alkylated derivatives . Mannich base derivatives can be formed by reacting the thiol with formaldehyde and secondary amines, enabling functionalization at the triazole ring . Key intermediates like 2-isonicotinoyl-N-phenylhydrazinecarbothioamide are often used as precursors .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer: Structural confirmation requires integrated techniques:
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
Methodological Answer:
- Solubility : Test in polar (e.g., DMSO, ethanol) and nonpolar solvents. Salts (e.g., sodium/potassium derivatives) improve aqueous solubility and are prepared by reacting the thiol with hydroxides .
- Stability : Conduct thermal analysis (TGA/DSC) and monitor degradation via HPLC under varying pH/temperature .
Advanced Research Questions
Q. How can alkylation conditions be optimized to enhance yield and regioselectivity?
Methodological Answer:
- Use phase-transfer catalysts (e.g., TBAB) in biphasic systems to improve reaction efficiency .
- Adjust solvent polarity (e.g., DMF for high-temperature reactions) and stoichiometry of alkylating agents (e.g., phenacyl bromide) .
- Monitor progress via TLC and isolate products via column chromatography .
Q. What strategies resolve contradictions in reported biological activities of structurally similar triazole-thiol derivatives?
Methodological Answer:
- Perform systematic SAR studies by synthesizing derivatives with controlled substitutions (e.g., varying methoxy or phenyl groups) .
- Validate activity through standardized assays (e.g., MIC for antimicrobial activity) and compare results under identical experimental conditions .
- Use computational docking to rationalize discrepancies in receptor binding affinities .
Q. How do computational methods (e.g., DFT) aid in understanding the compound’s electronic properties?
Methodological Answer:
- Perform DFT calculations to map electron density, HOMO-LUMO gaps, and reactive sites. For example, studies on 4-methoxyphenyl-substituted triazoles reveal charge delocalization in the triazole ring, influencing redox behavior .
- Compare experimental (XRD) and theoretical bond lengths/angles to validate structural models .
Q. What methodologies are effective for preparing metal complexes of this compound, and how do they alter pharmacological properties?
Methodological Answer:
Q. How can researchers design assays to evaluate the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
